molecular formula C23H26ClN5O3S B2707872 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904583-97-7

7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2707872
CAS RN: 904583-97-7
M. Wt: 488
InChI Key: UGACTJYAZINOBA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amine group could participate in acid-base reactions, the sulfonyl group could undergo various substitution reactions, and the ring system might be involved in electrophilic aromatic substitution reactions .

Scientific Research Applications

Novel Synthetic Approaches

One area of research involves the synthesis and structural analysis of triazoloquinazoline derivatives. For instance, the preparation of [1,2,4]triazoloquinazolinium betaines showcases innovative synthetic routes and molecular rearrangements, highlighting the versatility and potential of triazoloquinazoline compounds in creating novel chemical entities with diverse properties (Crabb et al., 1999).

Antimicrobial and Antiviral Activities

Triazoloquinazoline derivatives have been explored for their antimicrobial and antiviral activities. A study on the synthesis and evaluation of triazolo[4,3-c]quinazolinylthiazolidinones as antimicrobial and nematicidal agents indicates the potential of these compounds in addressing various microbial threats and pest control (Reddy et al., 2016).

Anticancer Activity

Research into the anticancer properties of triazoloquinazoline derivatives reveals promising leads. For example, the synthesis of new 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas showed significant anticancer activity against human neuroblastoma and colon carcinoma cell lines, suggesting the potential therapeutic value of these compounds in cancer treatment (Reddy et al., 2015).

Adenosine Receptor Antagonism

Another significant area of research involves the interaction of triazoloquinazoline derivatives with adenosine receptors. Studies on the structure-activity profile of novel triazoloquinazoline adenosine antagonists provide insights into the pharmacological potential of these compounds in modulating adenosine receptor-mediated processes, which could have implications in neurology and pharmacotherapy (Francis et al., 1988).

properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-14(2)32-11-5-10-25-21-19-13-17(24)7-9-20(19)29-22(26-21)23(27-28-29)33(30,31)18-8-6-15(3)16(4)12-18/h6-9,12-14H,5,10-11H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGACTJYAZINOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCCOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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